molecular formula C9H11BrClN3O3S B8800600 N-(5-bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide

N-(5-bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide

Cat. No.: B8800600
M. Wt: 356.62 g/mol
InChI Key: UBTFUNJLLDUQLZ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C9H11BrClN3O3S and its molecular weight is 356.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrClN3O3S

Molecular Weight

356.62 g/mol

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide

InChI

InChI=1S/C9H11BrClN3O3S/c10-7-5-8(9(11)12-6-7)13-18(15,16)14-1-3-17-4-2-14/h5-6,13H,1-4H2

InChI Key

UBTFUNJLLDUQLZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 50 mL round-bottomed flask was charged with 5-bromo-2-chloropyridin-3-amine (0.863 g, 4.2 mmol) and pyridine (5 mL). To this solution, DMAP (0.13 g, 1.0 mmol) and morpholine (0.36 mL, 4.2 mmol) were added in. The mixture was chilled to −40° C. in a dry ice/acetone bath. Then sulfuryl chloride (0.36 mL, 4.6 mmol) was added dropwise into the mixture while stirring. After the addition, the ice bath was removed and the mixture was allowed to stir under inert atmosphere at 25° C. for 15 h. The mixture was diluted with aqueous sodium bicarbonate and extracted by DCM (3×). The combined organic was dried over sodium sulfate and concentrated in vacuo. Purification by silica gel chromatography (1 to 50% EtOAc/DCM) gave N-(5-bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide (0.55 g, 37% yield) as a tan crystalline solid. MS (ESI positive ion) m/z: 358 (M+1). 1H NMR (400 MHz, DMSO-d6): δ ppm 3.07-3.12 (m, 4H), 3.58-3.62 (m, 4H), 8.07 (d, J=2.15 Hz, 1H), 8.42 (d, J=2.35 Hz, 1H), 10.19 (s, 1H).
Quantity
0.863 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.13 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-chloropyridin-3-amine (Small Molecules, Inc.) (1.000 g, 4.82 mmol) in pyridine (8 mL) was added 4-dimethylaminopyridine (Aldrich) (0.147 g, 1.205 mmol) and morpholine (Aldrich) (0.546 mL, 6.27 mmol). The reaction mixture was cooled to −30° C. and allowed the mixture to stir for 10 minutes. Then sulfuryl chloride (Aldrich) (0.586 mL, 7.23 mmol) was added dropwise into the reaction mixture. After the addition, the mixture was allowed to stir an additional 20 min. in the cooling bath then was allowed to warm to rt and continued to stir under N2 for 20 h. The reaction mixture was poured into the beaker which filled with EtOAc (50 mL) and hand stirred for 10 minutes. The organic layer was decanted into a round-bottom flask. The original mixture (black paste) was dissolved into DCM (3 ml) followed by adding EtOAc (20 mL) and hand stirred for 10 min and decanted to the same round-bottom flask that was mentioned earlier. The combined organic layers were concentrated in-vacuo. The crude product was purified by column chromatography (80 g, 10% to 20% acetone in hexanes) to obtain the desired product as light yellow solid (800 mg). MS (ESI pos. ion) m/z: 356.8. 1H NMR (300 MHz, CDCl3) δ ppm 3.15-3.41 (m, 4H) 3.60-3.83 (m, 4H) 6.79 (br. s., 1H) 8.08 (s, 1H) 8.23 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.546 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.147 g
Type
catalyst
Reaction Step One
Quantity
0.586 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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